molecular formula C10H10ClNO B12882274 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 103968-50-9

3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B12882274
CAS No.: 103968-50-9
M. Wt: 195.64 g/mol
InChI Key: CIIDTXAFHBRXSJ-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one is a versatile dihydroquinoline derivative offered for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Quinoline scaffolds, particularly dihydroquinolones, are of significant interest in medicinal and synthetic chemistry due to their broad biological activities . They serve as key precursors and core structures in the development of compounds with potential pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities . The specific substitution pattern on this compound—featuring a chloro group at the 3-position and a methyl group on the dihydropyridine ring—makes it a valuable and specialized building block for constructing more complex molecular architectures, such as fused or binary heterocyclic systems . Researchers can utilize this chemical in various synthetic transformations, including Sonogashira coupling reactions at the chloro-substituted carbon, condensation reactions involving the ketone group, and functionalization of the saturated ring system . Its structure is also a prime candidate for exploring gold-catalyzed reactions , which are valuable methods in modern organic synthesis . Handle with appropriate safety precautions; refer to the material safety data sheet for detailed hazard and handling information.

Properties

CAS No.

103968-50-9

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-7-methyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C10H10ClNO/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3H2,1H3

InChI Key

CIIDTXAFHBRXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=N2)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one typically involves:

  • Construction of the dihydroquinolinone core.
  • Introduction of the chlorine atom at the 3-position.
  • Methylation at the 7-position.
  • Use of mild reaction conditions to preserve functional groups and maximize yield.

Stepwise Synthesis Based on Baylis-Hillman Adducts

A patented method for preparing 7,8-dihydroquinolin-5(6H)-one derivatives, which can be adapted for the chlorinated and methylated variant, involves the following key steps:

Step Description Conditions Notes
1 Formation of Baylis-Hillman adduct from appropriate aldehydes and activated alkenes Mild temperature, solvent medium Provides intermediate for cyclization
2 Addition of ammonium acetate or 25% aqueous ammonia to the reaction mixture 60–90 °C, 1–4 hours Facilitates cyclization to dihydroquinolinone core
3 Solvent removal under reduced pressure Vacuum distillation Concentrates crude product
4 Recrystallization from 95% industrial ethanol Ambient to mild heating Purifies the final dihydroquinolinone derivative

This method is noted for:

  • Few synthetic steps.
  • Mild reaction conditions.
  • High atom economy.
  • High reaction yields.
  • Simple operation and easy access to raw materials.

The chlorination at the 3-position can be introduced either before or after the cyclization step, depending on the starting materials and reagents used.

Chlorination and Methylation

The chlorination step typically involves selective electrophilic substitution to introduce the chlorine atom at the 3-position of the quinolinone ring. Methylation at the 7-position is achieved through alkylation reactions using methylating agents under controlled conditions to avoid over-alkylation or side reactions.

One-Pot Sequential Synthesis for Functionalized Dihydroquinolinones

Recent research demonstrates a one-pot sequential synthesis strategy for alkenylated dihydroquinolinones, which can be adapted for the preparation of 3-chloro-7-methyl derivatives:

Step Reagents and Catalysts Conditions Outcome
1 Starting ketone, cerium ammonium nitrate (CAN, 20 mol%), TEMPO (20 mol%), TBAB 100 °C, 3 h Dehydrogenative product formation
2 1,3-cyclohexadione, ammonium acetate, choline chloride:PTSA (1:1) O2 atmosphere, 100 °C, 4 h Cyclization to dihydroquinolinone core
3 Substituted benzyl alcohol, CAN (10 mol%), TEMPO (10 mol%), choline chloride:PTSA (1:1) 100 °C, 2 h Alkenylation and functionalization

This method yields products in 72–84% yield with excellent purity after silica gel chromatography. The approach is scalable and allows for structural diversification, including chlorinated and methylated derivatives.

Comparative Data Table of Preparation Methods

Method Key Features Reaction Conditions Yield Purification Notes
Baylis-Hillman Adduct Cyclization Few steps, mild, high atom economy 60–90 °C, 1–4 h High Recrystallization (95% ethanol) Suitable for various derivatives
Electrophilic Chlorination + Methylation Selective substitution Controlled temperature, specific reagents Moderate to high Chromatography or recrystallization Chlorination enhances lipophilicity
One-Pot Sequential Synthesis One-pot, catalyst-driven, scalable 100 °C, multiple steps 72–84% Silica gel chromatography Allows functionalization and diversification

Research Findings and Notes

  • The Baylis-Hillman based method is advantageous for industrial-scale synthesis due to its simplicity and mild conditions.
  • Chlorination at the 3-position is critical for biological activity and is typically introduced via electrophilic substitution reactions using reagents like N-chlorosuccinimide or chlorine gas under controlled conditions.
  • The one-pot sequential synthesis method offers a modern, efficient route with good yields and the ability to introduce various substituents, including methyl and chloro groups, enhancing the compound's pharmacological profile.
  • Purification is generally achieved by recrystallization or column chromatography, depending on the scale and desired purity.
  • The compound's solubility and formulation data indicate it can be prepared as stock solutions in solvents like DMSO and ethanol, facilitating its use in research and development.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions:

Key Examples:

Reagent/ConditionsProductYieldKey ObservationsSource
Amines (e.g., NH₃, primary/secondary amines) in DCM with Et₃N at 0–25°C3-Amino-7-methyl-7,8-dihydroquinolin-5(6H)-one derivatives70–85%Reactions proceed via SNAr mechanism; steric hindrance from the methyl group moderates reactivity.
Thiols (e.g., NaSH) in ethanol under reflux3-Mercapto-7-methyl-7,8-dihydroquinolin-5(6H)-one65%Thiolation requires prolonged heating; product stability varies with substituents.
Acyl chlorides (e.g., benzoyl chloride) with KF/Ni(TFA)₂/DPPBac in 1,2-DCE3-Acyloxy derivatives83–89%Trifluoromethylation at the 7-position enhances electrophilicity of the chloro group.

Oxidation Reactions

The dihydroquinolinone core oxidizes to fully aromatic quinolines under strong oxidizing conditions:

Notable Pathways:

Oxidizing AgentConditionsProductYieldNotesSource
KMnO₄Acidic aqueous medium, 80°C3-Chloro-7-methylquinolin-5-one78%Over-oxidation to quinoline N-oxide observed at higher temperatures.
CrO₃Acetic acid, reflux3-Chloro-7-methylquinoline-5,8-dione62%Diketone formation occurs via radical intermediates.

Reduction Reactions

Selective reduction targets the ketone or unsaturated bonds:

Experimental Outcomes:

Reducing AgentConditionsProductYieldFunctional Group ModifiedSource
NaBH₄Methanol, 0°C3-Chloro-7-methyl-5-hydroxy-7,8-dihydroquinoline88%Ketone → secondary alcohol; preserves chloro and methyl groups.
LiAlH₄THF, reflux3-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline75%Full reduction of ketone and dihydro ring to tetrahydro derivative.

Cyclization and Ring Functionalization

Microwave-assisted reactions enable rapid scaffold diversification:

Case Study:

  • Reactants: Cyclohexane-1,3-dione, methacrylic acid, NH₄OAc, L-proline.

  • Conditions: Microwave irradiation (20 min, 100°C).

  • Product: 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one (98% yield).

  • Mechanism: Proline catalyzes tandem Knoevenagel-Michael cyclization. |

Comparative Reactivity Insights

The 3-chloro and 7-methyl groups synergistically influence reactivity:

  • Steric Effects: The 7-methyl group reduces substitution rates at adjacent positions.

  • Electronic Effects: Chlorine enhances electrophilicity at C-3 but deactivates the ring toward electrophilic substitution.

  • Solubility Impact: Polar aprotic solvents (e.g., DCM, THF) optimize reaction kinetics compared to nonpolar media. |

Mechanistic and Kinetic Data

Substitution Kinetics (SNAr):

  • Rate constants for amine substitutions range from k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} (primary amines) to k=4.7×104s1k = 4.7 \times 10^{-4} \, \text{s}^{-1} (bulky secondary amines) at 25°C.

  • Activation energy (EaE_a) for thiolation: ~45 kJ/mol.

Oxidation Thermodynamics:

  • ΔH\Delta H^\ddagger for KMnO₄-mediated oxidation: 92 kJ/mol.

  • Quinoline N-oxide formation becomes predominant above 90°C. |

Scientific Research Applications

Biological Activities

Research indicates that 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity:
Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that this compound can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.

2. Anticancer Properties:
The compound has been investigated for its cytotoxic effects on various cancer cell lines. For instance, hybrid compounds containing quinoline structures have demonstrated significant activity against melanoma, breast, and lung cancers . The mechanism appears to be linked to the interaction with specific proteins involved in cancer cell proliferation.

3. Anti-inflammatory Effects:
Research suggests that derivatives of this compound may also exhibit anti-inflammatory properties, potentially beneficial in treating autoimmune diseases such as rheumatoid arthritis and psoriasis .

Comparative Analysis with Related Compounds

The following table compares 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one with structurally similar compounds regarding their unique features and biological activities.

Compound NameSimilarityUnique Features
6,7-Dichloroquinoline-5,8-dione0.72Contains two chloro groups; more potent antitumor activity.
4-Amino-5-chloronicotinaldehyde0.70Features an amino group; used in anti-inflammatory research.
6,7-Dihydro-5H-quinoline-8-one0.76Lacks chlorine substituent; studied for neuroprotective effects.
4-Chloro-5,6,7,8-tetrahydroquinoline0.67Tetrahydro derivative; distinct pharmacological profiles.

The unique combination of substituents in 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one may enhance its solubility and bioavailability compared to these related compounds.

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibited high cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The activity was correlated with the expression levels of NQO1 protein in these cells .

Case Study 2: Antibacterial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains. Its potential as a lead compound for antibiotic development has been highlighted in recent publications.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Storage : Stable at room temperature under inert conditions.
  • Solubility : Requires organic solvents like DMSO for dissolution.
  • Analogous compounds (e.g., 7,7-dimethyl derivatives) are synthesized via microwave-assisted methods or proline-catalyzed reactions.

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key structural features and physical properties of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one and related derivatives:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Reference
3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one 3-Cl, 7-CH₃ Not reported 195.65
3-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (4j) 3-(4-ClPh), 7,7-diCH₃ 146.3–147.0 289.77
7,7-Dimethyl-3-phenyl-7,8-dihydroquinolin-5(6H)-one (4g) 3-Ph, 7,7-diCH₃ 119.3–120.1 239.30
4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one 3-CH₃, 4-OH Not reported 177.20
Pleuromutilin derivative (Compound 1) Carbonitrile-substituted side chain N/A ~600 (estimated)

Key Observations :

  • Chlorine vs. Phenyl Groups : Chlorine substituents (e.g., in 4j) increase melting points compared to phenyl or methyl groups (e.g., 4g), likely due to enhanced intermolecular interactions.

Key Observations :

  • Role of the Dihydroquinolinone Scaffold: Compound 1, bearing a 7,8-dihydroquinolin-5(6H)-one side chain, exhibits potent antibacterial activity (MIC <0.0625 µg/mL), surpassing tiamulin. This underscores the scaffold's importance in binding bacterial targets.
  • Substituent Effects : The carbonitrile group in Compound 1 likely enhances target affinity, while biphenyl substituents (Compound 2) reduce activity. For 3-Chloro-7-methyl derivatives, the chloro group may improve lipophilicity and membrane penetration, but empirical data are lacking.

Biological Activity

3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈ClN₁O. This compound is notable for its diverse biological activities, which have garnered significant attention in pharmacological research. The presence of a chloro substituent at the 3-position and a methyl group at the 7-position enhances its chemical reactivity and biological efficacy.

Antimicrobial Activity

3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antiviral Properties

Research has shown that this compound possesses antiviral activity, particularly against viruses such as HIV. It operates by inhibiting viral replication through mechanisms that disrupt glycoprotein processing in host cells. This action could be crucial in managing viral infections and warrants further investigation into its therapeutic potential.

Antitumor Effects

The compound has demonstrated potential anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting cellular signaling pathways involved in proliferation and survival. This activity highlights its promise as a lead compound for cancer therapy.

Enzyme Inhibition

3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one acts as an alpha-glucosidase inhibitor, which is beneficial for managing diabetes by slowing glucose absorption. This enzymatic inhibition can also impact carbohydrate metabolism significantly.

The biological effects of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one can be attributed to several mechanisms:

  • Inhibition of Glycosidases : By inhibiting alpha-glucosidase, the compound alters carbohydrate metabolism and viral glycoprotein maturation.
  • Interaction with Cellular Targets : The compound binds to specific proteins involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Modulation of cGMP Pathways : Some studies suggest that related compounds may activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which is vital for vascular relaxation and neurotransmission.

Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial strains
AntiviralInhibits viral replication, particularly HIV
AntitumorInduces apoptosis and inhibits tumor growth
Enzyme InhibitionFunctions as an alpha-glucosidase inhibitor

Case Study: Antiviral Activity Against HIV

In preclinical studies, 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one was shown to significantly inhibit the replication of HIV in vitro. The mechanism involved targeting glycoprotein processing within host cells, which is critical for viral assembly and release. This study indicates the compound's potential as a therapeutic agent in HIV treatment.

Case Study: Antitumor Properties

Another study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it could induce significant apoptosis in targeted cancer cells while exhibiting minimal cytotoxicity towards normal cells. These findings suggest that 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one could be developed into a novel anticancer drug.

Q & A

Q. What is the most efficient synthetic route for 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one?

The microwave-assisted one-step synthesis using a proline catalyst demonstrates high efficiency. Starting from cyclohexane-1,3-dione, sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 minutes) yield 98% of the target compound. This protocol avoids multi-step purification and reduces reaction time .

Key Reaction Conditions

ParameterDetails
CatalystL-Proline
SolventEthanol
Irradiation Time20 minutes
Yield98%

Q. How can researchers confirm the structural identity of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key spectral data include:

  • ¹H NMR (CDCl₃):
  • Pyridine protons: 8.49 ppm (d, J = 6.0 Hz)
  • Piperidine protons: 7.80 ppm (t, J = 8.0 Hz)
  • Methyl group: 2.24–2.30 ppm (m) .
    • ¹³C NMR:
  • C=O: 168.71 ppm
  • Aromatic carbons: 164.31–140.17 ppm .
    • HRMS: m/z = 269.0925 [M+H]⁺ (calculated: 269.0921) .

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. The compound is sensitive to moisture and light, as indicated by its hazard classification (H315, H319, H335) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in derivative synthesis?

Contradictions in yield often arise from incomplete cyclization or side reactions. Optimize by:

  • Catalyst Screening: Test alternatives to proline (e.g., Cu(OTf)₂) for improved regioselectivity .
  • Solvent Polarity: Use acetonitrile for POCl₃-mediated chlorination (65°C, 3 hours) to enhance electrophilic substitution .
  • Microwave Power Adjustment: Vary irradiation power (100–300 W) to balance reaction speed and decomposition .

Q. How should researchers resolve discrepancies in reported NMR data for derivatives?

Contradictory spectral data (e.g., shifts for methyl or aromatic protons) may stem from:

  • Solvent Effects: CDCl₃ vs. DMSO-d₆ can alter proton environments.
  • Purity: Ensure >95% purity via HPLC before analysis .
  • Tautomerism: Check for keto-enol equilibria in dihydroquinolinones using variable-temperature NMR .

Q. What strategies enable functionalization of 3-Chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one for bioactivity studies?

Derivatization focuses on:

  • Chlorine Substitution: Replace Cl with aryl/heteroaryl groups via Suzuki coupling (Pd catalysts, 80°C) .
  • Ring Expansion: React with trifluoromethyl ketones to generate 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones, which show anti-cancer activity .
  • Scaffold Hybridization: Fuse with pyrano[2,3-b]pyrans via oxa-[3+3] cyclization for insect-repellent properties .

Q. What eco-friendly methods are available for synthesizing this compound?

Ammonium acetate-mediated cyclization in acetic acid (20 minutes, boiling) achieves moderate yields (40–60%) without toxic solvents. This method prioritizes green chemistry principles .

Data-Driven Insights

Q. Comparative Synthesis Methods

MethodCatalyst/SolventTimeYieldReference
MicrowaveProline/Ethanol20 min98%
Conventional HeatingPOCl₃/Acetonitrile3 hours85%
Green SynthesisNH₄OAc/Acetic Acid20 min60%

Q. Common Byproducts and Mitigation

ByproductCauseSolution
4-Hydroxy derivativesIncomplete chlorinationIncrease POCl₃ stoichiometry
OligomersProlonged heatingUse microwave pulse irradiation

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